molecular formula C20H17BrFN3O3 B2899871 3-(1-(2-bromobenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034261-89-5

3-(1-(2-bromobenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B2899871
CAS No.: 2034261-89-5
M. Wt: 446.276
InChI Key: OQKOHGCDKYFVGK-UHFFFAOYSA-N
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Description

3-(1-(2-bromobenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-bromobenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the bromobenzoyl group: This step involves the acylation of the piperidine ring with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-bromobenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Azido or thiol-substituted quinazoline derivatives.

Scientific Research Applications

3-(1-(2-bromobenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(2-bromobenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2-chlorobenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.

    3-(1-(2-bromobenzoyl)piperidin-4-yl)-6-chloroquinazoline-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of fluorine.

    3-(1-(2-bromobenzoyl)piperidin-4-yl)-6-methylquinazoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 3-(1-(2-bromobenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[1-(2-bromobenzoyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN3O3/c21-16-4-2-1-3-14(16)18(26)24-9-7-13(8-10-24)25-19(27)15-11-12(22)5-6-17(15)23-20(25)28/h1-6,11,13H,7-10H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKOHGCDKYFVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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